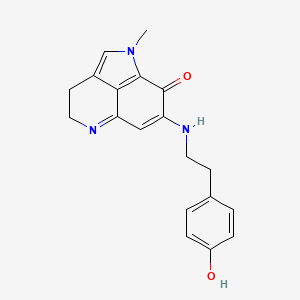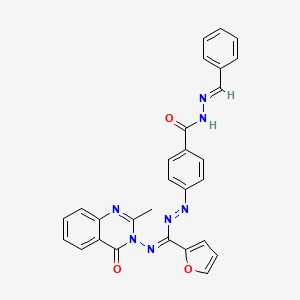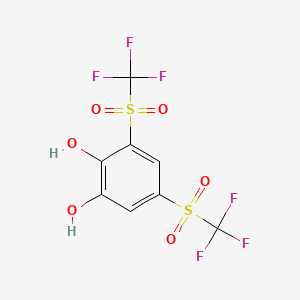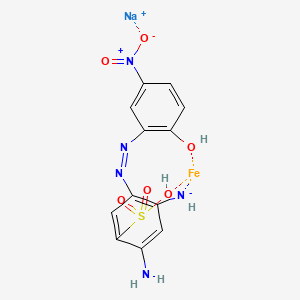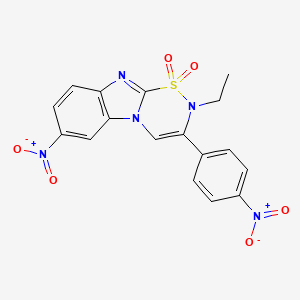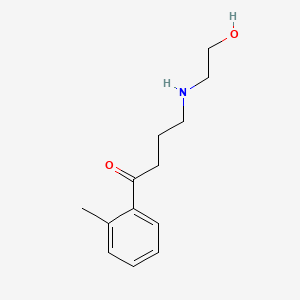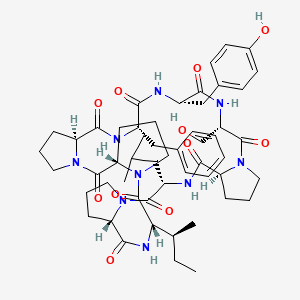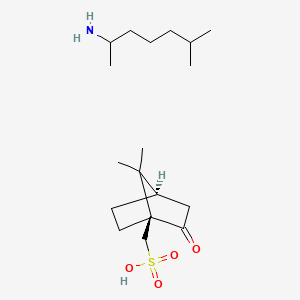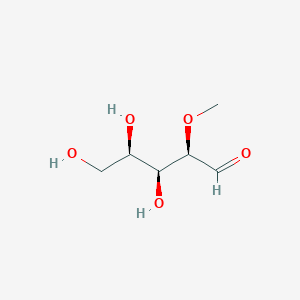
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyric acid backbone, a pyridazinyl group, and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazinyl hydrazine intermediate, which is then reacted with butyric acid derivatives under controlled conditions. The tert-butyl esterification is achieved using tert-butyl alcohol and an acid catalyst. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid backbones but different functional groups.
Pyridazinyl compounds: Molecules containing the pyridazinyl group, which may have similar biological activities.
Tert-butyl esters: Compounds with tert-butyl ester moieties, often used for their stability and solubility.
Uniqueness
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90931-95-6 |
|---|---|
Fórmula molecular |
C16H28ClN5O3 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
tert-butyl (3E)-3-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]hydrazinylidene]butanoate;hydrochloride |
InChI |
InChI=1S/C16H27N5O3.ClH/c1-11(9-15(23)24-16(3,4)5)17-18-13-7-8-14(20-19-13)21(6)10-12(2)22;/h7-8,12,22H,9-10H2,1-6H3,(H,18,19);1H/b17-11+; |
Clave InChI |
JYPWATUJEXTCGD-SJDTYFKWSA-N |
SMILES isomérico |
CC(CN(C)C1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C)O.Cl |
SMILES canónico |
CC(CN(C)C1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


